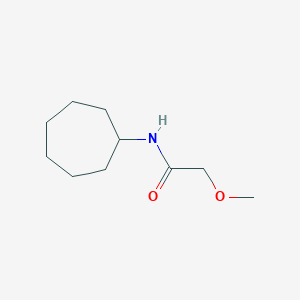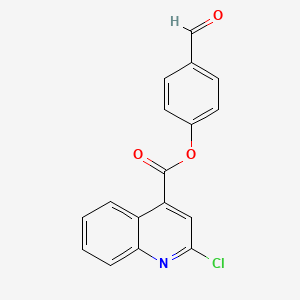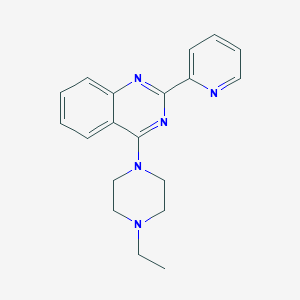![molecular formula C15H11FN2O B7645538 2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
2-[(4-Fluorophenyl)methyl]phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Fluorophenyl)methyl]phthalazin-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is a phthalazinone derivative that has been synthesized using various methods, and its potential applications in different areas of research have been investigated.
作用機序
The mechanism of action of 2-[(4-Fluorophenyl)methyl]phthalazin-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells or viruses. It may also act by disrupting the membrane integrity of bacteria, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. In addition, it has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of 2-[(4-Fluorophenyl)methyl]phthalazin-1-one is its broad spectrum of activity against cancer cells, viruses, and bacteria. It also has low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 2-[(4-Fluorophenyl)methyl]phthalazin-1-one. Some of these directions include:
1. Investigating the mechanism of action of the compound in more detail to better understand how it exerts its anticancer, antiviral, and antibacterial effects.
2. Developing more efficient methods of synthesis to improve the yield and purity of the compound.
3. Conducting further preclinical studies to evaluate the safety and efficacy of the compound in animal models.
4. Investigating the potential of the compound as a combination therapy with other anticancer, antiviral, or antibacterial agents.
5. Developing novel drug delivery systems to improve the bioavailability of the compound and enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in different areas of scientific research. Its broad spectrum of activity against cancer cells, viruses, and bacteria, and low toxicity in normal cells make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its safety and efficacy in animal models.
合成法
The synthesis of 2-[(4-Fluorophenyl)methyl]phthalazin-1-one has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-fluorobenzylamine with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired product. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasonic irradiation.
科学的研究の応用
2-[(4-Fluorophenyl)methyl]phthalazin-1-one has been investigated for its potential applications in different areas of scientific research. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. In the field of cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In antiviral research, it has been reported to have activity against the hepatitis C virus. In antibacterial research, it has been shown to have activity against methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
2-[(4-fluorophenyl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-13-7-5-11(6-8-13)10-18-15(19)14-4-2-1-3-12(14)9-17-18/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOHCFMINJMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)



![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)